molecular formula C22H22FN3O4S B2810315 N-(3-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-25-8

N-(3-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2810315
CAS RN: 878056-25-8
M. Wt: 443.49
InChI Key: LUSREBPUXDOXRJ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C22H22FN3O4S and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergic Properties

A study by Menciu et al. (1999) explored compounds structurally related to N-(3-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, focusing on antiallergic potentials. They synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including variants with fluoro groups, exhibiting strong antiallergic effects. One compound was found to be significantly more potent than astemizole in inhibiting histamine release and interleukin production, indicating its potential in antiallergic therapies (Menciu et al., 1999).

Anticancer Effects

A study by Wang et al. (2015) investigated derivatives of a structurally similar compound, focusing on anticancer properties. They replaced the acetamide group with alkylurea in N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide. The modified compounds exhibited potent antiproliferative activities against several human cancer cell lines and showed reduced toxicity, indicating potential as effective anticancer agents (Wang et al., 2015).

Anticonvulsant Activity

Obniska et al. (2015) synthesized a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, which are structurally related to the compound . These compounds were evaluated for anticonvulsant activity in various seizure models. The study found that several molecules showed protective effects, suggesting potential use in treating epilepsy (Obniska et al., 2015).

Anti-Inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds were evaluated for anti-inflammatory activity, with several showing significant effects. This highlights potential applications in the treatment of inflammatory conditions (Sunder & Maleraju, 2013).

Antiplasmodial Properties

Mphahlele et al. (2017) studied N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for potential antiplasmodial properties. They found that certain combinations of fluorophenyl groups enhanced biological activity against Plasmodium falciparum, suggesting potential use in malaria treatment (Mphahlele et al., 2017).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c23-16-6-5-7-17(12-16)24-21(27)15-31(29,30)20-13-26(19-9-2-1-8-18(19)20)14-22(28)25-10-3-4-11-25/h1-2,5-9,12-13H,3-4,10-11,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSREBPUXDOXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

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